N-(4-chloro-3-cyanophenyl)prop-2-enamide

描述

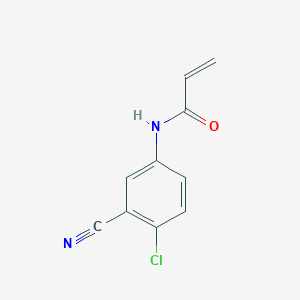

N-(4-chloro-3-cyanophenyl)prop-2-enamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a cyano group, and an amide group attached to a phenyl ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-cyanophenyl)prop-2-enamide typically involves the reaction of 4-chloro-3-cyanophenylamine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

化学反应分析

Nucleophilic Substitution Reactions

The chloro substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions and Conditions :

-

Ammonia/Amine Substitution : Reacts with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C. Catalytic Cu(I) or Pd(0) enhances reactivity .

-

Thiol Substitution : Thiophenol derivatives react in the presence of K₂CO₃ or Cs₂CO₃ in DMF at 100°C, yielding thioether products.

Mechanistic Insight :

The electron-withdrawing cyano group meta to the chloro substituent activates the aryl ring for NAS by destabilizing the intermediate σ-complex .

Example Reaction :

Addition Reactions

The α,β-unsaturated propenamide moiety participates in conjugate additions.

Hydrohalogenation

Controlled addition of HCl or HBr occurs via stereoselective pathways:

-

Regioselectivity : Protonation at the β-carbon due to electron-withdrawing effects of the amide group .

-

Stereoselectivity : Syn-addition dominates in nonpolar solvents (toluene), while anti-addition occurs in polar solvents (DMPU/HX systems) .

Conditions :

Michael Addition

Nucleophiles (e.g., amines, thiols) add to the α,β-unsaturated system:

Catalysts : Lewis acids (ZnCl₂) or organocatalysts (proline) .

Oxidation

-

Double Bond Epoxidation :

-

Reagents: m-CPBA or H₂O₂/NaHCO₃ in CH₂Cl₂.

-

Products: Epoxy derivatives with retained stereochemistry.

-

-

Amide Oxidation :

-

Limited reactivity under mild conditions; strong oxidants (KMnO₄) may degrade the amide.

-

Reduction

-

Propenamide Saturation :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond.

-

Selective reduction of the cyano group to an amine requires LiAlH₄ or BH₃-THF.

-

Cyclization Reactions

The cyano group enables intramolecular cyclization:

Example :

Conditions : Acidic hydrolysis (HCl, 80°C) followed by cyclization .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl ring:

Suzuki-Miyaura Coupling :

Product : Biaryl derivatives with retained propenamide functionality.

Mechanistic and Stereochemical Considerations

-

Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) show reduced NAS yields due to steric hindrance .

-

Electronic Effects : Electron-withdrawing groups (CN, Cl) enhance electrophilicity at the chloro-substituted carbon .

-

Solvent Polarity : Polar solvents stabilize charged intermediates in NAS, while nonpolar solvents favor stereoselective hydrohalogenation .

科学研究应用

Organic Synthesis

N-(4-chloro-3-cyanophenyl)prop-2-enamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Oxidation : This can yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction : It can be reduced to form amines or alcohols utilizing reducing agents such as lithium aluminum hydride (LiAlH₄).

- Substitution Reactions : The chloro or cyano groups can be substituted to produce a variety of derivatives, expanding the compound's utility in synthetic pathways.

Biological Research

The compound has potential applications in drug development and pharmacology. Its structural characteristics make it suitable for modifications that can lead to new therapeutic agents. For instance:

- Anticancer Activity : Research has indicated that derivatives of compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines, including lung cancer cells (A549). These studies typically involve screening for IC₅₀ values to determine efficacy .

- Receptor Modulation : The compound may interact with biological receptors, such as the melanocortin-5 receptor (MC5R), which is significant for modulating biological activities related to metabolism and inflammation .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of:

- Dyes and Pigments : The compound's functional groups allow it to be incorporated into dye synthesis, contributing to the color properties of various industrial products.

- Pharmaceuticals : Its derivatives may serve as precursors for developing new drugs with improved therapeutic profiles.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of a series of capsaicin derivatives, including those based on structures similar to this compound. The results showed significant growth inhibition in lung cancer cell lines, highlighting the potential of these compounds as anticancer agents .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing novel derivatives of this compound through various chemical reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological evaluation .

作用机制

N-(4-chloro-3-cyanophenyl)prop-2-enamide is similar to other compounds such as N-(3-chloro-4-cyanophenyl)prop-2-enamide and N-(4-cyanophenyl)prop-2-enamide. its unique combination of functional groups gives it distinct properties and potential applications. The presence of both chloro and cyano groups enhances its reactivity and versatility compared to similar compounds.

相似化合物的比较

N-(3-chloro-4-cyanophenyl)prop-2-enamide

N-(4-cyanophenyl)prop-2-enamide

N-(3-cyanophenyl)prop-2-enamide

N-(4-chlorophenyl)prop-2-enamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

N-(4-chloro-3-cyanophenyl)prop-2-enamide is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClN2 and features a prop-2-enamide moiety linked to a 4-chloro-3-cyanophenyl group. The structural characteristics contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It is believed to interact with specific molecular targets, leading to various physiological effects. For instance, compounds with similar structural features have been shown to influence the melanocortin-5 receptor (MC5R), which plays a role in metabolic processes and inflammation .

Target Interactions

- Receptor Modulation : The compound may bind to receptors, altering their activity.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammatory disorders.

Biological Activity Overview

The biological activities associated with this compound include:

- Antiproliferative Effects : Studies indicate that similar compounds exhibit antiproliferative activity against various cancer cell lines, suggesting potential use in oncology .

- Anti-inflammatory Properties : The modulation of inflammatory pathways may position this compound as a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound analogs in preclinical models:

Example Case Study

In a study investigating the effects of related compounds on KRAS mutations, it was found that specific analogs exhibited potent antiproliferative activity with IC50 values in the nanomolar range. This suggests that this compound may share similar properties, warranting further investigation into its therapeutic potential against KRAS-driven tumors .

Safety and Toxicity

While the biological activities are promising, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that compounds within this class exhibit manageable toxicity levels; however, comprehensive toxicological studies are necessary to establish safety for clinical use .

属性

IUPAC Name |

N-(4-chloro-3-cyanophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h2-5H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIRCNOVYZSOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。